2-(4-Chloro-3-methoxyphenyl)acetonitrile
Overview
Description
2-(4-Chloro-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClNO It is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methoxyphenyl)acetonitrile typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with a suitable nitrile source. One common method is the use of sodium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 2-(4-Chloro-3-methoxyphenyl)acetic acid.
Reduction: 2-(4-Chloro-3-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and as a building block for various functional materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)acetonitrile
- 2-(4-Methoxyphenyl)acetonitrile
- 2-(3-Chloro-4-methoxyphenyl)acetonitrile
Comparison: 2-(4-Chloro-3-methoxyphenyl)acetonitrile is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to 2-(4-Chlorophenyl)acetonitrile, the methoxy group adds an electron-donating effect, potentially altering the compound’s interaction with biological targets. Similarly, compared to 2-(4-Methoxyphenyl)acetonitrile, the chloro group adds an electron-withdrawing effect, which can affect the compound’s stability and reactivity.
Biological Activity
2-(4-Chloro-3-methoxyphenyl)acetonitrile is an aryl acetonitrile derivative that has garnered interest due to its unique structural features, including a chloro and methoxy substituent on the aromatic ring. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, influencing enzyme activity and receptor binding.
The molecular formula of this compound is C10H10ClN, with a molecular weight of approximately 187.65 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 187.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP (octanol-water partition coefficient) | Not specified |
The mechanism of action for this compound involves its reactivity with biological targets. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group influences its binding affinity to enzymes and receptors. Preliminary studies suggest that this compound may modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
Anticancer Activity
Studies have shown that derivatives of similar structures can induce apoptosis in cancer cell lines. For instance, compounds with similar aryl acetonitrile frameworks have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancers . The ability to induce Oct3/4 expression indicates a potential role in stem cell biology and regenerative medicine.
Case Studies
- Cell Line Studies : In vitro evaluations have shown that related compounds exhibit significant antiproliferative effects in human colon cancer (HCT116) cell lines, with some derivatives demonstrating IC50 values comparable to established anticancer drugs like doxorubicin .
- Enzyme Interaction Studies : Interaction studies have indicated that this compound may bind to specific proteins or enzymes, influencing their activity and potentially leading to therapeutic applications in enzyme inhibition .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, which highlight its accessibility for research and industrial applications:
- Nucleophilic Substitution : Utilizing chloroacetic acid derivatives.
- Refluxing with Phosphoryl Chloride : This method yields high purity and yield.
- Condensation Reactions : With suitable aromatic aldehydes under acidic conditions.
Properties
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGKJSNVLAMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607460 | |
Record name | (4-Chloro-3-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-21-1 | |
Record name | 4-Chloro-3-methoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13726-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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